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Compound of Interest

Compound Name: 4-Penten-2-one

Cat. No.: B1216878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-penten-2-one, a valuable building block in organic synthesis. The following sections detail its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,

offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary
The structural elucidation of 4-penten-2-one is supported by a combination of spectroscopic

techniques. Each method provides unique insights into the molecule's atomic and molecular

properties. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the

tables below for clear and easy reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen

atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to

a standard reference, and the coupling constants (J) indicate the interactions between

neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for 4-Penten-2-one
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

5.86 ddt 17.1, 10.3, 6.6 1H H-4

5.13 dq 17.1, 1.5 1H H-5 (trans)

5.08 dq 10.3, 1.2 1H H-5 (cis)

3.17 dt 6.6, 1.4 2H H-3

2.17 s - 3H H-1

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4-Penten-2-one

Chemical Shift (δ) ppm Carbon Atom Assignment

207.5 C-2 (C=O)

136.6 C-4 (=CH)

115.5 C-5 (=CH₂)

48.9 C-3 (-CH₂-)

29.9 C-1 (-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy reveals the functional groups present in a molecule through their characteristic

vibrational frequencies.

Table 3: IR Spectroscopic Data for 4-Penten-2-one
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Frequency (cm⁻¹) Intensity Assignment

3080 Medium =C-H stretch (alkene)

2925 Medium C-H stretch (alkane)

1715 Strong C=O stretch (ketone)

1645 Medium C=C stretch (alkene)

995, 920 Strong
=C-H bend (alkene, out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization.

Table 4: Mass Spectrometry Data for 4-Penten-2-one

m/z Relative Intensity (%) Assignment

84 25 [M]⁺ (Molecular Ion)

69 10 [M - CH₃]⁺

43 100 [CH₃CO]⁺ (Base Peak)

41 60 [C₃H₅]⁺

39 45 [C₃H₃]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
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Sample Preparation: A sample of 4-penten-2-one (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added for chemical shift

calibration.

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 300-500

MHz for ¹H NMR).

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

that encompasses all proton signals, and a relaxation delay that allows for full recovery of

the magnetization between pulses.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum and enhance the signal of carbon atoms. A larger number of scans is generally

required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation, followed by phase and baseline correction. The chemical shifts are

referenced to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 4-penten-2-one, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first acquired. The

sample is then placed in the instrument's sample compartment, and the sample spectrum is

recorded. The instrument software automatically subtracts the background spectrum to

produce the final IR spectrum.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

the functional groups present in the molecule.
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Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatography (GC) system for separation and purification, or by direct injection.

Ionization: Electron Ionization (EI) is a common method for volatile compounds like 4-
penten-2-one. The sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to determine the structure of 4-penten-2-one.
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Caption: Workflow of Spectroscopic Structure Elucidation.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 4-
Penten-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216878#4-penten-2-one-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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